The compound can be sourced from various chemical suppliers and is documented in databases such as PubChem, where it is identified by its InChI key MDSNFLXZXNPKDS-UHFFFAOYSA-N. It falls under the category of low-molecular-weight organic compounds, specifically those containing aromatic rings and amine functional groups .
The synthesis of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride typically involves several steps:
The molecular structure of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride can be described as follows:
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H
, which encodes its structural information.3-(2-Fluorophenoxy)propan-1-amine hydrochloride participates in several types of chemical reactions:
Common conditions include:
The mechanism of action for 3-(2-Fluorophenoxy)propan-1-amine hydrochloride primarily involves its interaction with biological targets such as receptors and enzymes:
The specific pathways affected depend on the context of use—whether in pharmacological research or therapeutic applications.
The physical and chemical properties of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride are crucial for its application:
Property | Value |
---|---|
Molecular Formula | C9H13ClFN |
Molecular Weight | 201.66 g/mol |
Appearance | Solid |
Solubility | Soluble in water and alcohol |
Melting Point | Not specified |
These properties influence its stability, reactivity, and suitability for various applications in research and industry.
3-(2-Fluorophenoxy)propan-1-amine hydrochloride has several scientific applications:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 63719-82-4
CAS No.: